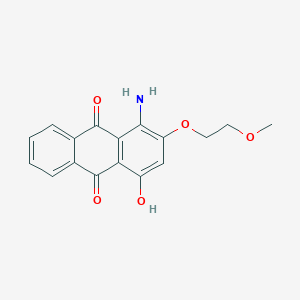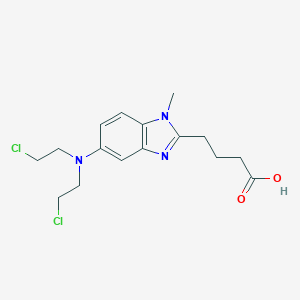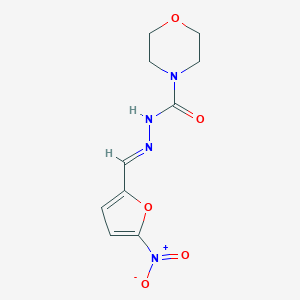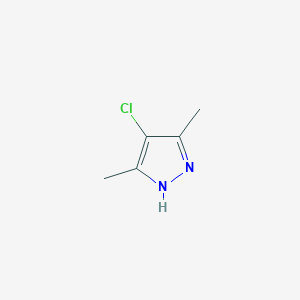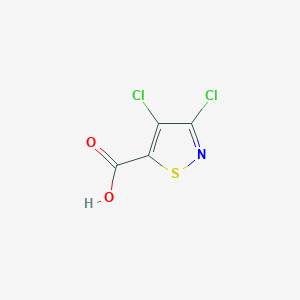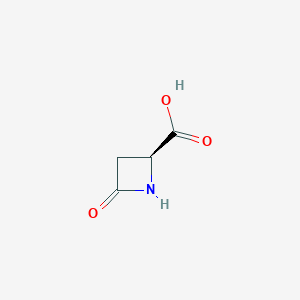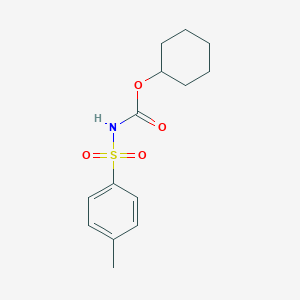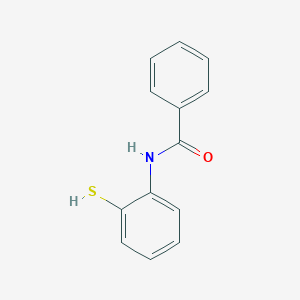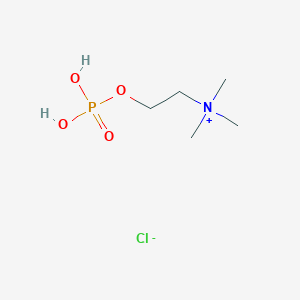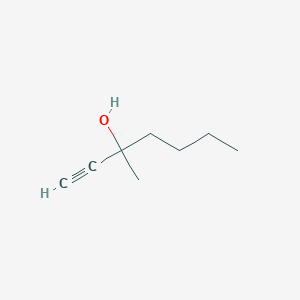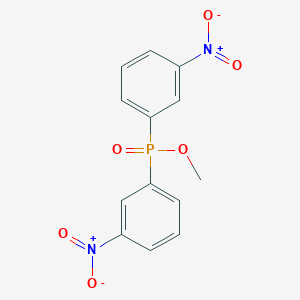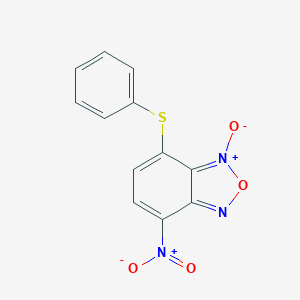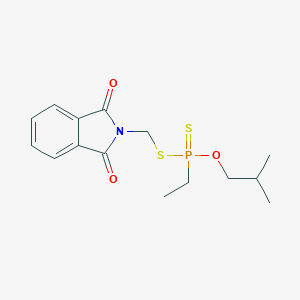
Casil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Casil, also known as calcium silicate, is a compound that has been widely used in various fields, including construction, food, and medicine. In recent years, Casil has gained attention in the scientific research community due to its unique properties and potential applications in biomedicine. In
Mecanismo De Acción
The mechanism of action of Casil is not fully understood. However, it is believed that Casil interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Casil can also stimulate the immune system and promote the production of cytokines.
Efectos Bioquímicos Y Fisiológicos
Casil has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce oxidative stress. Casil can also promote cell proliferation and differentiation. In addition, it can stimulate the production of extracellular matrix proteins, such as collagen and elastin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Casil has several advantages for lab experiments. It is biocompatible, biodegradable, and non-toxic. It can be easily synthesized and modified to suit specific applications. However, Casil also has limitations. It can be difficult to control the particle size and morphology during synthesis. In addition, the biological effects of Casil can vary depending on the concentration and surface properties.
Direcciones Futuras
There are several future directions for the study of Casil. One area of research is the development of Casil-based drug delivery systems for targeted therapy. Another area is the use of Casil in tissue engineering and regenerative medicine. Casil can also be investigated for its potential use in immunotherapy and cancer therapy.
Conclusion:
In conclusion, Casil is a versatile compound with potential applications in various fields, including biomedicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Casil have been discussed in this paper. Further research is needed to fully understand the potential of Casil in biomedicine and to develop effective Casil-based therapies.
Métodos De Síntesis
Casil can be synthesized through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the formation of a colloidal suspension of silicate precursors, which are then hydrolyzed and condensed to form a gel. The gel is then dried and calcined to obtain Casil. The hydrothermal method involves the reaction of silicate precursors in an aqueous solution at high temperature and pressure. The solid-state reaction involves the reaction of Casil oxide and silica under high temperature and pressure.
Aplicaciones Científicas De Investigación
Casil has been extensively studied for its potential applications in biomedicine. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Casil has been used in drug delivery systems, tissue engineering, and bone regeneration. It has also been investigated for its potential use in cancer therapy.
Propiedades
Número CAS |
16537-52-3 |
|---|---|
Nombre del producto |
Casil |
Fórmula molecular |
C15H20NO3PS2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
Clave InChI |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



